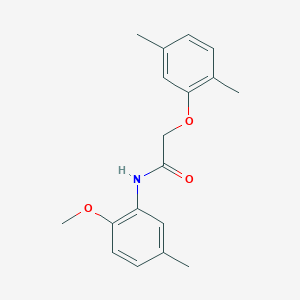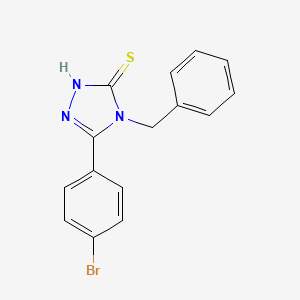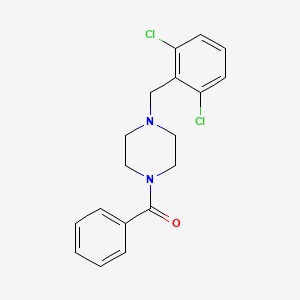
2-methoxy-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-thienylmethyl)benzamide, also known as MTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-methoxy-N-(2-thienylmethyl)benzamide is not fully understood. However, it has been proposed that 2-methoxy-N-(2-thienylmethyl)benzamide may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. 2-methoxy-N-(2-thienylmethyl)benzamide may enhance the activity of GABA receptors, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
2-methoxy-N-(2-thienylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain and enhance the activity of GABA receptors. 2-methoxy-N-(2-thienylmethyl)benzamide has also been found to modulate the activity of voltage-gated calcium channels, which play a crucial role in neuronal excitability. Additionally, 2-methoxy-N-(2-thienylmethyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with a purity of over 98%. 2-methoxy-N-(2-thienylmethyl)benzamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using 2-methoxy-N-(2-thienylmethyl)benzamide in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties fully.
将来の方向性
There are several future directions for research on 2-methoxy-N-(2-thienylmethyl)benzamide. One area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-methoxy-N-(2-thienylmethyl)benzamide has been shown to have neuroprotective effects and may be able to slow the progression of neurodegeneration. Another area of interest is the development of new analogs of 2-methoxy-N-(2-thienylmethyl)benzamide with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications.
Conclusion
In conclusion, 2-methoxy-N-(2-thienylmethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with a purity of over 98%. 2-methoxy-N-(2-thienylmethyl)benzamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models and may have potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand the pharmacological properties of 2-methoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications.
合成法
The synthesis of 2-methoxy-N-(2-thienylmethyl)benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with 2-thiophenemethylamine to form 2-methoxy-N-(2-thienylmethyl)benzamide. The synthesis of 2-methoxy-N-(2-thienylmethyl)benzamide has been optimized to produce high yields of the compound with a purity of over 98%.
科学的研究の応用
2-methoxy-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. 2-methoxy-N-(2-thienylmethyl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZUWWJGVCFITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)



![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)


![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)